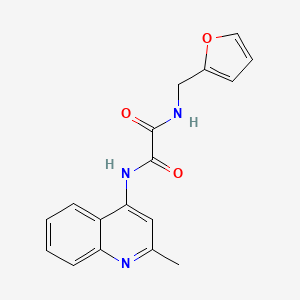
N1-(furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the reaction of furan-2-ylmethylamine with 2-methylquinoline-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The oxalamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted oxalamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Studied for its potential therapeutic properties, including anti-tubercular activity.
Industry: Potential use in the development of new materials or as a precursor for industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The furan and quinoline moieties contribute to its binding affinity and specificity, while the oxalamide linkage provides structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(furan-2-ylmethyl)-2-methylquinolin-4-amine: Similar structure but lacks the oxalamide linkage.
N-(furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)acetamide: Similar structure with an acetamide linkage instead of oxalamide.
Uniqueness
N1-(furan-2-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-9-15(13-6-2-3-7-14(13)19-11)20-17(22)16(21)18-10-12-5-4-8-23-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJRZRSIDOYSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate](/img/structure/B2946960.png)
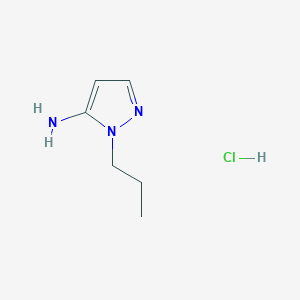
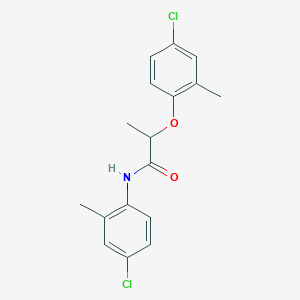

![N'-cycloheptyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2946967.png)
![2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2946968.png)
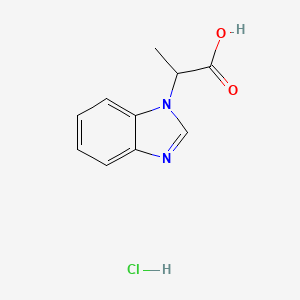
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide](/img/structure/B2946975.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one](/img/structure/B2946977.png)
![3,4-difluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B2946978.png)
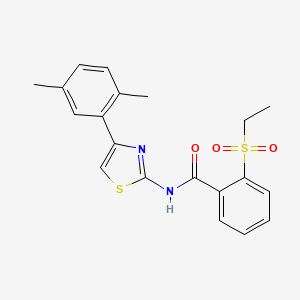
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2946980.png)
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2946982.png)
![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/new.no-structure.jpg)
